molecular formula C10H15N5O3 B585380 Desdiacetyl-8-oxo Famciclovir CAS No. 166197-79-1

Desdiacetyl-8-oxo Famciclovir

Cat. No. B585380
CAS RN: 166197-79-1
M. Wt: 253.262
InChI Key: ONASPHSEDMUZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desdiacetyl-8-oxo Famciclovir is a metabolite of Famciclovir . Famciclovir is a guanosine analogue antiviral drug used for the treatment of various herpesvirus infections . The molecular formula of this compound is C10H15N5O3 .

Scientific Research Applications

Metabolism and Activation

  • Famciclovir, a precursor to Desdiacetyl-8-oxo Famciclovir, undergoes rapid hydrolysis and oxidation to yield active antiherpes agents. The oxidation of its metabolite, 6-deoxypenciclovir, to penciclovir is catalyzed by aldehyde oxidase in human liver, showing the critical role of this enzyme in drug activation (Rashidi, Smith, Clarke, & Beedham, 1997).
  • Aldehyde oxidase, not xanthine oxidase, is primarily responsible for the conversion of famciclovir metabolites to penciclovir in human liver, highlighting its significance in the drug's in vivo activity (Clarke, Harrell, & Chenery, 1995).

Antiviral Efficacy

  • Famciclovir has demonstrated potential as a therapy for chronic hepatitis B virus (HBV) carriers, showing significant reduction in HBV DNA levels, suggesting its efficacy in viral suppression (Main et al., 1996).
  • The drug does not inhibit the 6 beta-hydroxylation of testosterone in human liver microsomes, indicating a lack of interaction with cytochrome P-450 3A, a relevant enzyme in drug metabolism (Harrell et al., 1993).

Mechanism of Action

  • Famciclovir's conversion to penciclovir involves de-acetylation followed by purine oxidation. Its selective antiviral activity is attributed to its efficient phosphorylation in herpesvirus-infected cells, contrasting with host cell kinases' action (Hodge, 1993).

Clinical Applications

  • In clinical studies, famciclovir has shown effectiveness in treating infections caused by herpes viruses, including herpes zoster and recurrent genital herpes. It also holds potential for treating chronic HBV infection (Cirelli, Herne, McCrary, Lee, & Tyring, 1996).

Pharmacokinetics

  • Famciclovir is rapidly metabolized to penciclovir after oral administration. Its chiral monoacetylated intermediates have been identified using isotopically chiral famciclovir and 13C NMR, providing insight into its metabolic pathways (Vere Hodge, Darlison, & Readshaw, 1993).

Hematopoietic Impact

  • Famciclovir has shown dual effects in a zebrafish model: inducing hematopoietic failure by impairing HSPC proliferation and apoptosis, but effectively relieving myeloid malignancies in MDS-like fish, highlighting its complex impact on hematopoiesis (Li, Meng, Zhou, Zhang, & Lin, 2020).

Biochemical Analysis

Biochemical Properties

Desdiacetyl-8-oxo Famciclovir is involved in biochemical reactions primarily as a result of its conversion from famciclovir. It interacts with several enzymes and proteins, including viral thymidine kinase and DNA polymerase. Viral thymidine kinase phosphorylates this compound to its monophosphate form, which is then converted to the active triphosphate form by cellular kinases. This triphosphate form inhibits viral DNA polymerase, thereby preventing viral DNA synthesis and replication .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In infected cells, it inhibits viral replication by interfering with viral DNA synthesis. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on gene expression includes the downregulation of viral genes and the upregulation of host antiviral response genes . Additionally, this compound can induce apoptosis in infected cells, further limiting viral spread .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to the active triphosphate form, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it causes premature chain termination, effectively halting viral DNA synthesis. This mechanism is facilitated by the binding interactions with viral DNA polymerase and the inhibition of its activity . The compound also influences gene expression by modulating the activity of transcription factors involved in the antiviral response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme conditions . Long-term effects on cellular function include sustained inhibition of viral replication and potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without significant adverse effects. At higher doses, it may cause toxic effects such as hepatotoxicity and nephrotoxicity . Threshold effects observed in studies indicate that there is a narrow therapeutic window for optimal efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include its deacetylation and oxidation to form the active antiviral compound penciclovir. Enzymes such as aldehyde oxidase and xanthine oxidase play a role in these metabolic conversions . The compound’s interaction with these enzymes affects metabolic flux and the levels of metabolites involved in antiviral activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its affinity for specific cellular compartments and its ability to cross cellular membranes . Accumulation in infected tissues enhances its antiviral efficacy .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the nucleus and cytoplasm. Its activity is influenced by targeting signals and post-translational modifications that direct it to these compartments. In the nucleus, the compound interacts with viral DNA polymerase, while in the cytoplasm, it may interact with other cellular proteins involved in antiviral responses .

properties

IUPAC Name

2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c11-9-12-3-7-8(14-9)15(10(18)13-7)2-1-6(4-16)5-17/h3,6,16-17H,1-2,4-5H2,(H,13,18)(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONASPHSEDMUZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C(=O)N2)CCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747517
Record name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

166197-79-1
Record name 2-Amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-7,9-dihydro-8H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 2
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 3
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 4
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 5
Desdiacetyl-8-oxo Famciclovir
Reactant of Route 6
Desdiacetyl-8-oxo Famciclovir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.